CHLORALOSE

Myocardial energetics Cardiovascular research In vivo NMR spectroscopy

Standard anesthetics abolish functional-metabolic coupling for fMRI, distort cardiac ³¹P-NMR gradients, and destabilize renal clearance measurements. α-Chloralose uniquely preserves: • fMRI sensory mapping: Focal CMRglc increase preserved (52→73 µmol/100g/min); abolished by pentobarbital • ³¹P-NMR cardiac: Near-flat CP/ATP gradient (0.035) vs. steep pentobarbital artifact (0.149, P=0.029) • Renal clearance: 29% Na⁺ FE drift between periods vs. 128% under thiobutabarbital (P<0.05) • PE survival models: 0% mortality vs. 22% isoflurane; higher SpO₂ (98±3%) and systolic BP (121±8 mmHg)

Molecular Formula C8H11Cl3O6
Molecular Weight 309.5 g/mol
Cat. No. B1201081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHLORALOSE
Molecular FormulaC8H11Cl3O6
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESC(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O
InChIInChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6?,7+/m0/s1
InChIKeyOJYGBLRPYBAHRT-OPKHMCHVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloralose for Animal Anesthesia: Non-Volatile GABAergic Agent with Documented Autonomic Preservation – A Procurement Guide


Chloralose (α-chloralose, CAS 15879-93-3; molecular formula C₈H₁₁Cl₃O₆, MW 309.5) is a chlorinated glucose derivative that exists as a mixture of stereoisomers—approximately 80–85% α-chloralose and 10–15% β-chloralose—with the α-isomer being the pharmacologically active form [1]. Its mechanism of action involves positive allosteric modulation of the GABA_A receptor, potentiating GABA-induced chloride conductance with an EC₅₀ of 49 µM (maximal effect 239% of control) and a 5-fold increase in GABA affinity at 100 µM, binding at a site distinct from benzodiazepine, barbiturate, and neurosteroid sites [2]. It is widely employed as a non-volatile general anesthetic in laboratory animal research due to its capacity to preserve autonomic reflexes, cardiovascular stability, and neurovascular coupling relative to volatile and barbiturate anesthetics [2][3].

Why Chloralose Cannot Be Replaced by Generic Barbiturate or Volatile Anesthetics in Research Protocols


Chloralose exhibits a unique pharmacological profile that precludes simple substitution by other laboratory anesthetics. First, the GABA_A receptor binding site of α-chloralose is distinct from the barbiturate site, meaning pentobarbital and thiobutabarbital engage a physically separate allosteric locus; this translates into qualitatively different effects on ion channel gating and anesthetic endpoints [1]. Second, the isomeric composition of chloralose—with only the α-isomer being pharmacologically active—means that variability in α:β ratios between batches or suppliers can alter potency; the β-isomer displays negligible membrane bilayer interaction compared to α-chloralose [2][3]. Third, the exceedingly low aqueous solubility of chloralose (0.44 g/100 mL at 15°C) demands specific formulation strategies (e.g., 2-hydroxypropyl-β-cyclodextrin complexation) that are not interchangeable with solutions prepared for other anesthetics [4]. These physicochemical and pharmacodynamic differences render chloralose non-substitutable by pentobarbital, isoflurane, urethane, or thiobutabarbital without fundamentally altering experimental outcomes.

Chloralose Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Procurement Decisions


α-Chloralose vs. Sodium Pentobarbital: Near-Normal Myocardial Transmural CP/ATP Gradient Preservation by 31P-NMR

Under α-chloralose anesthesia, the transmural creatine phosphate-to-ATP (CP/ATP) ratio gradient across the canine left ventricular wall is nearly abolished, indicating that the endocardium is not operating in an oxygen-limited domain; under sodium pentobarbital the same gradient is steep and statistically significantly larger. This directly challenges the interpretation that pentobarbital-based results reflect the normal unanesthetized heart [1].

Myocardial energetics Cardiovascular research In vivo NMR spectroscopy

α-Chloralose vs. Isoflurane: Hemodynamic Stability and 100% Intraexperiment Survival in Swine Pulmonary Embolism Model

In a direct comparison, α-chloralose-anesthetized swine exhibited markedly less cardiovascular depression and superior survival compared to isoflurane-anesthetized swine following acute pulmonary embolism induction. Isoflurane introduced confounding vasodilatory and coagulatory effects not observed with α-chloralose [1].

Pulmonary embolism Right ventricular dysfunction Survival models

α-Chloralose vs. Thiobutabarbital: Significantly More Stable Kidney Reabsorption Over Time in Mice

In a side-by-side comparison of α-chloralose (CHL) and thiobutabarbital (TBB) anesthesia for renal clearance experiments in mice, only CHL maintained stable fractional excretion of fluid, Na⁺, and K⁺ between two consecutive 30-minute urine collection periods. TBB produced large, statistically significant deteriorations in these reabsorption parameters [1].

Renal physiology Micropuncture Glomerular filtration rate stability

α-Chloralose vs. Sernylan (Phencyclidine): Quantitatively Lower Cerebral Oxygen Consumption in Primates

In baboons, α-chloralose anesthesia produced significantly lower brain oxygen consumption compared to Sernylan (phencyclidine) analgesia, together with a rightward shift of cerebral blood flow values in grey matter and lower cerebrovascular CO₂ sensitivity. This establishes a distinct cerebral metabolic profile for α-chloralose relative to dissociative anesthetics [1].

Cerebral blood flow Brain metabolism Cerebrovascular CO₂ reactivity

α-Chloralose vs. Pentobarbital: Selective Attenuation of Baroreflex Sympathetic Limb with Parasympathetic Preservation

Pressure analysis of chronotropic baroreflexes in rats revealed that chloralose selectively attenuates reflex tachycardia (the sympathetic efferent limb) while preserving reflex bradycardia (the parasympathetic limb). In contrast, pentobarbital severely attenuates both sympathetic and parasympathetic components, effectively flattening the entire baroreflex response profile [1].

Baroreceptor reflex Autonomic neuroscience Chronotropic regulation

α-Chloralose vs. Halothane: Contrasting Gastric Acid Secretion Profiles During Pentagastrin Stimulation in Pigs

Under pentagastrin-stimulated conditions, chloralose anesthesia produces a 6-fold enhancement of gastric acid secretion relative to the awake state, whereas halothane strongly inhibits secretion. Pentobarbital yields values close to awake but with high interindividual variability, and etomidate offers the best consistency but different absolute output [1].

Gastrointestinal physiology Gastric acid secretion Anesthesia comparison

Chloralose Procurement Decision Scenarios: When Quantitative Differentiation Drives Model Selection


Functional Brain Imaging (fMRI) and Neurovascular Coupling Studies in Rodents

α-Chloralose is the anesthetic of choice for fMRI studies requiring preserved functional-metabolic coupling in somatosensory cortex. Under chloralose (80 mg/kg), unilateral forepaw stimulation produces a focal increase in cerebral metabolic rate of glucose from 52.1±18.3 to 73.1±18.9 µmol/100 g/min in the primary somatosensory cortex, with laminar-specific activation. In contrast, nitrous oxide, halothane/nitrous oxide, or pentobarbital abolish this coupling, rendering them unsuitable for neuroimaging paradigms that depend on intact hemodynamic-metabolic coupling [1]. This evidence directly supports procurement of α-chloralose for pharmacological MRI studies targeting sensory-evoked functional brain mapping.

Cardiovascular Energetics and Myocardial Ischemia-Reperfusion Research

For studies involving ³¹P-NMR spectroscopy of myocardial high-energy phosphates, α-chloralose should be prioritized over sodium pentobarbital. The near-flat transmural CP/ATP gradient under chloralose (slope 0.035±0.018) indicates that the endocardium is not in an oxygen-limited domain, unlike the steep gradient under pentobarbital (0.149±0.047; P=0.029) [2]. This property is critical when evaluating interventions that affect myocardial oxygen supply-demand balance, as pentobarbital introduces a systematic artifact that can be misinterpreted as pathological endocardial energy deficit.

Renal Micropuncture and Clearance Studies Requiring Multi-Period Stability

When experimental designs require two or more consecutive clearance periods to test acute pharmacological interventions on kidney function, α-chloralose (120 mg/kg i.p. with ketamine 100 mg/kg i.m.) provides significantly better temporal stability of fractional electrolyte reabsorption than thiobutabarbital (100 mg/kg i.p.). The percent change in Na⁺ fractional excretion between periods is only 29±15% under chloralose versus 128±21% under TBB (P<0.05) [3]. This stability is essential for interpreting small treatment effects on tubular transport without confounding temporal drift.

Acute Pulmonary Embolism and Right Ventricular Dysfunction Model Development

In swine models of severe submassive pulmonary embolism, α-chloralose is strongly preferred over isoflurane based on direct hemodynamic superiority and survival outcomes. Chloralose-anesthetized swine maintain higher systolic blood pressure (121±8 vs. 104±20 mmHg), higher SpO₂ (98±3% vs. 95±1%), and exhibit 0% intraexperiment mortality compared to 22% under isoflurane [4]. These data recommend chloralose procurement for any PE model where volatile anesthetic-induced vasodilation and coagulatory effects would confound therapeutic testing.

Autonomic Neuroscience: Baroreflex and Parasympathetic Function Studies

For experiments requiring intact vagal baroreflex responses, α-chloralose uniquely preserves reflex bradycardia while attenuating only reflex tachycardia. This differential preservation is absent with pentobarbital, which abolishes both sympathetic and parasympathetic baroreflex limbs [5]. Any study of cardiovascular autonomic regulation—including pharmacological modulation of vagal tone, baroreflex gain analysis, or heart rate variability—should select chloralose over barbiturate anesthetics to avoid the complete parasympathetic suppression that renders such studies invalid.

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